N-(4-((1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)phenyl)acetamide
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Overview
Description
N-(4-((1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)phenyl)acetamide is a complex organic compound belonging to the class of xanthines, which are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)phenyl)acetamide typically involves the reaction of 1,3-dimethylxanthine with 4-(bromomethyl)phenylacetamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
N-(4-((1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-(4-((1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-((1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. It acts as a selective TRPA1 channel blocker, antagonizing formalin-evoked calcium influx and formalin-induced pain. This compound does not inhibit other channels such as TRPV1, TRPV3, TRPV4, hERG, or NaV1.2 .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide
Uniqueness
N-(4-((1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)phenyl)acetamide is unique due to its selective TRPA1 channel blocking activity, which makes it a promising candidate for the treatment of chronic inflammatory or neurogenic pain. Its specificity and lack of inhibition of other channels highlight its potential therapeutic advantages over similar compounds .
Properties
CAS No. |
5429-45-8 |
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Molecular Formula |
C16H17N5O3 |
Molecular Weight |
327.34 g/mol |
IUPAC Name |
N-[4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C16H17N5O3/c1-9(22)17-11-6-4-10(5-7-11)8-12-18-13-14(19-12)20(2)16(24)21(3)15(13)23/h4-7H,8H2,1-3H3,(H,17,22)(H,18,19) |
InChI Key |
WHVAEZWIXBMMGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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